Multi-Target 5-HT1A/1B/1D Binding Affinity vs. 5-HT3-Selective Quinoline Analogs
The 2-methyl-5-piperazinyl-quinoline scaffold is a key driver of high-affinity, pan-5-HT1 autoreceptor antagonism. A representative derivative, 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2H-1,4-benzoxazin-3(4H)-one, exhibits sub-nanomolar affinity across 5-HT1A (pKi 9.7), 5-HT1B (pKi 9.2), and 5-HT1D (pKi 9.4) receptors [1]. In stark contrast, related 2-substituted quinoline-piperazine hybrids, such as those bearing an N-methylpiperazine moiety, are reported to possess subnanomolar affinity for the 5-HT3 receptor subtype but lack this balanced 5-HT1 polypharmacology [2].
| Evidence Dimension | Binding Affinity (pKi) at Human Serotonin Receptors |
|---|---|
| Target Compound Data | 5-HT1A: pKi 9.7; 5-HT1B: pKi 9.2; 5-HT1D: pKi 9.4 (for a key derivative) |
| Comparator Or Baseline | 5-HT3 receptor: subnanomolar Ki (for N-methylpiperazine analogs at quinoline 2-position) |
| Quantified Difference | Target compound class engages 5-HT1A/1B/1D receptors; comparator class engages 5-HT3 receptors. No cross-activity reported. |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK293 cells or equivalent. |
Why This Matters
This target engagement profile is unique to the 5-position substitution pattern, enabling applications in CNS disorders where 5-HT1 autoreceptor blockade is a validated mechanism, distinct from 5-HT3 modulation.
- [1] Serafinowska, H. T., et al. (2008). Novel 5-HT1A/1B/1D receptors antagonists with potent 5-HT reuptake inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 18(20), 5581-5585. View Source
- [2] Cappelli, A., et al. (1998). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Journal of Medicinal Chemistry, 41(5), 728-741. View Source
